molecular formula C6H4ClN3S B581833 2-Chlorothieno[3,2-d]pyrimidin-4-amine CAS No. 16234-40-5

2-Chlorothieno[3,2-d]pyrimidin-4-amine

Cat. No.: B581833
CAS No.: 16234-40-5
M. Wt: 185.629
InChI Key: XGASPHHTVSWLNM-UHFFFAOYSA-N
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Description

2-Chlorothieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family It is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 2-position and an amine group at the 4-position

Mechanism of Action

Target of Action

The primary target of 2-Chlorothieno[3,2-d]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.

Mode of Action

This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the enzyme’s activity, thereby affecting the synthesis of fatty acids. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

By inhibiting acetyl-CoA carboxylase, this compound affects the fatty acid synthesis pathway . This can lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects of this inhibition on cellular functions and processes are a subject of ongoing research.

Result of Action

The inhibition of acetyl-CoA carboxylase by this compound can lead to a decrease in fatty acid synthesis . This can potentially affect various cellular functions and processes, given the importance of fatty acids in cell structure and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the desired compound is obtained by treating the dichlorinated intermediate with ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).

    Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Chlorothieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

    2-Chlorothieno[2,3-d]pyrimidin-4-amine: A closely related compound with a different ring fusion pattern.

    Thieno[3,2-d]pyrimidin-4-amine: Lacks the chlorine atom at the 2-position.

    2,4-Dichlorothieno[3,2-d]pyrimidine: Contains an additional chlorine atom at the 4-position.

Uniqueness: 2-Chlorothieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at the 2-position and amine group at the 4-position make it a versatile intermediate for further functionalization and derivatization.

Biological Activity

2-Chlorothieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structural features contribute to its significant biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H4ClN3SC_6H_4ClN_3S, with a molecular weight of approximately 185.63 g/mol. The compound features a thieno ring fused with a pyrimidine structure, characterized by a chlorine substituent at the second position and an amino group at the fourth position. This configuration is crucial for its reactivity and biological interactions.

Target Enzymes
The primary target of this compound is the acetyl-CoA carboxylase (ACC) enzyme. Inhibition of ACC affects fatty acid synthesis pathways, which can have downstream effects on cellular metabolism and signaling pathways.

Biochemical Pathways
By inhibiting ACC, this compound can lead to:

  • Decreased fatty acid synthesis.
  • Altered lipid metabolism.
  • Changes in gene expression related to metabolic pathways.

Biological Activity

Research indicates that derivatives of this compound exhibit diverse biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, modifications to the thienopyrimidine core can enhance efficacy against mycobacterial strains, including Mycobacterium tuberculosis by inhibiting cytochrome bd oxidase.

Cytotoxic Effects

In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to disrupt essential metabolic pathways in cancer cells suggests potential therapeutic applications in oncology.

Case Studies and Research Findings

StudyFindings
BenchChem StudyIdentified as an inhibitor of acetyl-CoA carboxylase; affects fatty acid synthesis pathways.
PMC ArticleDemonstrated antimicrobial activity against Mycobacterium tuberculosis; potential for anti-tubercular drug development.
EvitaChem AnalysisShowed significant cytotoxicity against cancer cell lines; promising candidate for further pharmaceutical development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the chlorine substituent or the amino group can significantly impact the biological efficacy of derivatives. Compounds with specific substitutions showed enhanced inhibitory activity against target enzymes and improved antimicrobial properties.

Properties

IUPAC Name

2-chlorothieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-6-9-3-1-2-11-4(3)5(8)10-6/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGASPHHTVSWLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671963
Record name 2-Chlorothieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16234-40-5
Record name 2-Chlorothieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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